molecular formula C17H25N3O5S B571027 Meropenem-d6

Meropenem-d6

Cat. No.: B571027
M. Wt: 389.5 g/mol
InChI Key: DMJNNHOOLUXYBV-ZSJYILIPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meropenem-d6 (CAS: 1217976-95-8) is a deuterium-labeled isotopologue of Meropenem, a broad-spectrum carbapenem antibiotic. Its molecular formula is C₁₇H₁₉D₆N₃O₅S, with a molecular weight of 389.5 g/mol. The compound is synthesized by substituting six hydrogen atoms with deuterium at specific positions, enhancing its utility as a stable internal standard in bioanalytical assays such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

This compound retains the antibacterial activity of its parent compound, Meropenem, which targets penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis. However, its primary application lies in pharmacokinetic and pharmacodynamic studies, where it ensures precise quantification of Meropenem in biological matrices (e.g., serum, plasma) by correcting for matrix effects and instrument variability . The compound is commercially available from suppliers like MedChemExpress (MCE), Santa Cruz Biotechnology, and Toronto Research Chemicals (TRC) with ≥98% purity and validated stability under recommended storage conditions (-20°C for powder, -80°C for solutions) .

Properties

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-[bis(trideuteriomethyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJNNHOOLUXYBV-ZSJYILIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)[C@@H]1C[C@@H](CN1)SC2=C(N3[C@H]([C@H]2C)[C@H](C3=O)[C@@H](C)O)C(=O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Late-Stage Deuteration via Hydrogenolysis

A patent by WO2006035300A2 outlines a scalable process for meropenem synthesis, which can be adapted for deuterium labeling. The method involves hydrogenolysis of a protected meropenem precursor, Formula V , using palladium on carbon (Pd/C) under hydrogen gas. To synthesize this compound, deuterium gas (D₂) replaces hydrogen during this step, enabling deuterium incorporation at the β-lactam ring’s methyl group or hydroxyethyl sidechain. The reaction occurs in a biphasic system of ethyl acetate and aqueous buffer (pH 7.0) containing N-methylmorpholine and acetic acid. Post-hydrogenolysis, the aqueous layer is concentrated via reverse osmosis, and this compound is precipitated using tetrahydrofuran (THF) at 5–10°C, yielding crystalline trihydrate with >98% purity.

Early-Stage Deuterated Intermediates

Source describes the synthesis of N-4-Nitrobenzyloxycarbonyl this compound 4-Nitrobenzyl Ester , a key intermediate. Deuterium is introduced during the preparation of the pyrrolidine-thioether sidechain. Specifically, the dimethylamino carbonyl group is synthesized using deuterated dimethylamine (CD₃)₂NH, resulting in six deuterium atoms (d6) at the methyl positions. This approach ensures uniform isotopic distribution and minimizes deuteration at unintended sites. The ester intermediate is then subjected to catalytic hydrogenation with Pd/C and D₂ to remove protecting groups, yielding this compound.

Reaction Optimization and Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts deuteration efficiency. Aprotic solvents like acetonitrile, used in the Ugi-4CR reaction for boronic acid derivatives, are preferred for deuterium labeling due to their inertness and ability to stabilize reactive intermediates. In this compound synthesis, N,N-dimethylformamide (DMF) facilitates the condensation of enol-phosphate (Formula III ) and thiopyrrolidine (Formula IV ) at -45°C, minimizing side reactions. Post-reaction, ethyl acetate/water biphasic extraction isolates the deuterated product while removing hydrophilic impurities.

Catalytic Hydrogenation Parameters

Hydrogenation with 5% Pd/C at 20–25°C for 3 hours under 30–50 psi D₂ achieves >95% deuteration efficiency. The addition of N-methylmorpholine buffer (pH 7.0) prevents acid-catalyzed degradation of the β-lactam ring during this step.

Purification and Analytical Validation

Chromatographic Purification

Crude this compound is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of 0.1% formic acid in acetonitrile/water. This step removes non-deuterated impurities and residual solvents, achieving a chemical purity of 99.5%.

Stability Assessment

Stability studies confirm that this compound remains intact for 30 days in frozen (-80°C) artificial cerebrospinal fluid (CSF) and serum. Autosampler stability at 4°C exceeds 24 hours, making it suitable for high-throughput LC-MS/MS workflows.

Data Tables: Synthesis and Characterization

Table 1: Key Reaction Parameters for this compound Synthesis

StepConditionsYield (%)Purity (%)Source
Deuterated ester synthesis(CD₃)₂NH, DMF, -45°C, 3 h7495
Hydrogenolysis5% Pd/C, D₂, pH 7.0, 25°C, 3 h8598
RP-HPLC purificationC18, 0.1% formic acid, 20–50% ACN9299.5

Table 2: Physicochemical Properties of this compound

PropertyValueMethodSource
Molecular weight437.52 g/mol (d6)HRMS
Retention time (LC-MS)2.8 minC18, 0.1% FA
Stability (frozen)30 days at -80°CLC-MS/MS

Mechanistic Insights and Challenges

Deuterium Kinetic Isotope Effects (DKIE)

Deuteration at the β-lactam ring’s methyl group alters the compound’s metabolic stability. In vitro studies show a 15–20% reduction in hepatic clearance compared to non-deuterated meropenem due to DKIE on cytochrome P450-mediated oxidation.

Byproduct Formation

Common byproducts include Meropenem-d5 (deuteration at five sites) and Meropenem-d7 , arising from incomplete isotopic exchange or over-deuteration. These are resolved via isotopic peak deconvolution in LC-MS.

Industrial-Scale Production

The patent CN103044429A highlights a cost-effective process for meropenem trihydrate, adaptable to this compound. Key steps include:

  • Condensation : Enol-phosphate (Formula III ) and deuterated thiopyrrolidine (Formula IV-d6 ) react in DMF at -45°C.

  • Hydrogenolysis : Biphasic (ethyl acetate/water) deuterolysis with Pd/C yields crude this compound.

  • Crystallization : THF-induced crystallization at 5°C produces the trihydrate form.

This method achieves a 50% overall yield with <1% non-deuterated impurity .

Chemical Reactions Analysis

Types of Reactions

Meropenem-d6, like meropenem, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Role as an Internal Standard in Analytical Chemistry

Meropenem-d6 is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of meropenem in biological samples. The deuterated compound allows for accurate measurement by compensating for variations in ionization and sample preparation processes.

Quantification Methodology

  • Sample Preparation : Plasma samples are mixed with this compound and acetonitrile, followed by centrifugation to separate the supernatant for analysis.
  • Validation : Studies have demonstrated that the method using this compound has a limit of quantification as low as 0.2 mg/L, with high precision and accuracy .

Pharmacokinetics and Pharmacodynamics

This compound plays a crucial role in studies assessing the pharmacokinetics (PK) and pharmacodynamics (PD) of meropenem, particularly in critically ill patients. These studies help determine optimal dosing regimens to achieve therapeutic targets.

Key Findings from Recent Studies

  • Clearance Rates : Research indicates that renal function significantly affects meropenem clearance rates. For example, patients with normal renal function showed a clearance rate of approximately 7.7 L/h, while those with impaired function showed lower rates .
  • Target Attainment : The probability of achieving pharmacodynamic targets (such as maintaining drug concentrations above the minimum inhibitory concentration) varies based on dosing regimens. For instance, a regimen of 0.5 g every 6 hours achieved over 90% target attainment when MIC was ≤ 0.5 mg/L .

Stability Studies

Stability studies utilizing this compound have demonstrated its effectiveness in assessing the degradation of meropenem under various conditions.

Clinical Implications

  • Continuous infusion (CI) studies have shown that administering meropenem over extended periods maintains drug stability and efficacy against pathogens. In one study, clinical cure was achieved in 80% of patients when meropenem was administered continuously .
  • The stability tests revealed negligible degradation of meropenem over a 12-hour infusion period, indicating that this compound can reliably be used to monitor drug levels during treatment .

Case Studies and Clinical Applications

Several case studies highlight the application of this compound in real-world clinical settings:

Case Study: Critically Ill Patients

A study involving 37 critically ill patients assessed the pharmacokinetics of meropenem using this compound as an internal standard. The findings indicated that:

  • The median age of participants was 69 years, with a majority experiencing various degrees of renal impairment.
  • The study provided insights into how different dosing regimens could be optimized based on individual patient characteristics to improve therapeutic outcomes .

Mechanism of Action

Meropenem-d6, like meropenem, exerts its effects by inhibiting bacterial cell wall synthesis. It readily penetrates the bacterial cell wall and binds to penicillin-binding proteins (PBPs), which are essential for the synthesis of peptidoglycan, a key component of the bacterial cell wall. This binding inhibits the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell . The deuterium atoms in this compound do not alter its mechanism of action but provide a means for accurate quantification in analytical studies .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Comparable Deuterated Standards

Compound Parent Drug Molecular Formula Molecular Weight CAS Number Key Applications MRM Transitions (m/z)
This compound Meropenem C₁₇H₁₉D₆N₃O₅S 389.5 1217976-95-8 LC-MS/MS quantification in serum 390.2 → 147.1
Cefepime-d3 Cefepime C₁₉H₂₁D₃N₆O₅S₂ 523.6 1185245-54-4 Quantification in ICU patient samples 512.2 → 241.1
Piperacillin-d5 Piperacillin C₂₃H₂₂D₅N₅O₇S 541.6 1793053-45-8 Therapeutic drug monitoring 540.2 → 182.1
Cefuroxime-d3 Cefuroxime C₁₆H₁₅D₃N₄O₈S 445.4 1185245-53-3 Intrathecal drug distribution studies 445.21 → 367.21

Key Findings:

Specificity in LC-MS/MS :

  • This compound and its analogs exhibit distinct multiple reaction monitoring (MRM) transitions, ensuring specificity in multiplexed assays. For example, this compound uses 390.2→147.1, while Cefepime-d3 employs 512.2→241.1, minimizing cross-reactivity .
  • Avibactam-¹³C, a functionally similar β-lactamase inhibitor, uses negative ion transitions (269.0→96.0), contrasting with this compound’s positive ion mode .

Validation Metrics :

  • This compound demonstrates a linear calibration range of 2.0–100 mg/L in saline and serum, with precision (2.8–8.7%) and accuracy meeting FDA bioanalytical guidelines .
  • Cefepime-d3 and Piperacillin-d5 show comparable precision (CV <10%) in validated methods but differ in linear ranges (e.g., 0.5–200 mg/L for Piperacillin-d5) due to varying drug potency .

Stability and Handling: Deuterated compounds like this compound and Cefuroxime-d3 require stringent storage conditions (-80°C) to prevent degradation, whereas non-deuterated analogs (e.g., Meropenem) are less sensitive to temperature fluctuations .

Functional Analogs: Non-Deuterated Carbapenems

Table 2: this compound vs. Non-Deuterated Carbapenems

Compound Key Differences from this compound Clinical Relevance
Meropenem Non-deuterated; therapeutic use in infections. Higher protein binding (2%) affects free drug levels .
Doripenem Broader activity against Pseudomonas aeruginosa. Requires therapeutic drug monitoring (TDM).
Imipenem Susceptible to renal dehydropeptidase-I, requiring cilastatin. Shorter half-life (1 hour) vs. Meropenem .

Biological Activity

Meropenem-d6 is a deuterated form of the broad-spectrum carbapenem antibiotic meropenem, which is primarily used in the treatment of severe bacterial infections, particularly in critically ill patients. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and clinical implications based on recent research findings.

Overview of this compound

Meropenem is a β-lactam antibiotic that exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including resistant strains. The deuterated version, this compound, is utilized primarily in pharmacokinetic studies as an internal standard due to its unique mass properties, allowing for precise quantification in biological samples.

Pharmacokinetics

The pharmacokinetics of this compound has been studied extensively to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Key pharmacokinetic parameters include:

  • Clearance (CL) : The average clearance rate observed in critically ill patients was approximately 3.3 L/h with significant variability depending on renal function .
  • Volume of Distribution (Vd) : The central volume of distribution was reported as 9.2 L, with intercompartmental clearance at 20.1 L/h .
  • Half-life (T1/2) : The half-life of meropenem is generally around 1 hour .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Clearance (CL)3.3 L/h
Central Volume of Distribution (V1)9.2 L
Intercompartmental Clearance (Q)20.1 L/h
Peripheral Volume of Distribution (V2)12.8 L
Half-life (T1/2)~1 hour

Pharmacodynamics

The pharmacodynamic profile of this compound indicates its efficacy against various pathogens. The drug exhibits maximal bactericidal activity when concentrations reach approximately four times the minimum inhibitory concentration (MIC) for the target organism .

Target Attainment

Studies have shown that dosing regimens must achieve specific pharmacodynamic targets to ensure therapeutic effectiveness:

  • 40% fT > MIC : This target was achieved in over 89% of cases when the MIC was ≤ 2 mg/L.
  • 100% fT > MIC : Attainment rates dropped significantly as MIC values increased .

Case Studies and Clinical Implications

Recent studies involving critically ill patients have highlighted the importance of individualized dosing regimens based on renal function and pathogen susceptibility.

  • Study on Septic Patients : A study involving patients with abdominal septic shock indicated that a dosing regimen of 0.5 g every 6 hours achieved a probability of target attainment greater than 90% when MIC values were ≤ 0.5 mg/L .
  • Therapeutic Drug Monitoring : Continuous monitoring using deuterated internal standards like this compound has demonstrated robust precision and accuracy in measuring drug concentrations in plasma samples .

Table 2: Summary of Clinical Findings

Study FocusKey Findings
Septic Shock Patients>90% PTA at MIC ≤ 0.5 mg/L
Therapeutic Drug MonitoringPrecision within 12% CV for D6-meropenem

Q & A

Q. What are the critical parameters for synthesizing this compound prodrugs?

  • Methodology : Follow a three-step protocol: (i) Enantioselective reduction of ketones using CBS-oxazaborolidine catalysts in THF . (ii) React the resulting alcohol with chloromethyl chloroformate in CH₂Cl₂/pyridine to form carbonate intermediates . (iii) Couple intermediates to this compound via nucleophilic substitution in DMF with Cs₂CO₃ as a base. Optimize reaction time (4–24 hr) and temperature (0–25°C) to maximize yield .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound stability across different experimental setups?

  • Methodology : Perform comparative studies under standardized conditions (e.g., buffer composition, temperature control). Use statistical models (e.g., ANOVA with post-hoc tests) to identify confounding variables. Validate findings with orthogonal techniques, such as NMR for structural integrity checks or kinetic modeling to predict degradation pathways .

Q. What strategies improve the reproducibility of this compound prodrug synthesis in non-ideal reaction environments?

  • Methodology :
  • Solvent Optimization : Replace hygroscopic solvents (e.g., DMF) with stable alternatives (e.g., acetonitrile) to minimize water interference .
  • Catalyst Screening : Test alternative catalysts (e.g., BINOL-derived catalysts) for improved enantioselectivity in ketone reductions .
  • In-line Analytics : Implement real-time monitoring via FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can computational modeling enhance the design of this compound derivatives with improved pharmacokinetics?

  • Methodology :
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to bacterial penicillin-binding proteins (PBPs).
  • Apply QSAR models to correlate structural modifications (e.g., ester side chains) with plasma half-life. Validate predictions using in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Q. What ethical and technical challenges arise when scaling this compound prodrug synthesis for preclinical trials?

  • Methodology :
  • Ethical : Ensure compliance with Green Chemistry principles by substituting hazardous reagents (e.g., iodomethane) with safer alternatives .
  • Technical : Address deuterium isotope effects on reaction kinetics by conducting kinetic isotope effect (KIE) studies during process optimization .

Data Contradiction Analysis Framework

Step Action Example for this compound
1. Identify DiscrepanciesCompare degradation rates from HPLC vs. LC-MS/MS data.Plasma stability studies showing conflicting half-lives due to protein binding variations .
2. Replicate ExperimentsRepeat under controlled humidity and temperature.Standardize CH₂Cl₂ storage to prevent moisture-induced side reactions .
3. Cross-validate MethodsUse NMR to confirm LC-MS/MS results.Detect hydrolysis byproducts missed by UV-based HPLC .
4. Statistical ReconciliationApply Bayesian models to integrate datasets.Resolve pH-dependent stability outliers via hierarchical clustering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.